molecular formula C10H11BrFN B13337840 (R)-2-(4-Bromo-3-fluorophenyl)pyrrolidine

(R)-2-(4-Bromo-3-fluorophenyl)pyrrolidine

Cat. No.: B13337840
M. Wt: 244.10 g/mol
InChI Key: YYYARIDAUPMDGY-SNVBAGLBSA-N
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Description

®-2-(4-Bromo-3-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-bromo-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Bromo-3-fluorophenyl)pyrrolidine typically involves the reaction of ®-pyrrolidine with 4-bromo-3-fluorobenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Bromo-3-fluorophenyl)pyrrolidine may involve large-scale batch reactions using automated reactors. The process includes rigorous control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Bromo-3-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

®-2-(4-Bromo-3-fluorophenyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(4-Bromo-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-fluorophenyl)pyrrolidine
  • 4-(4-Bromo-3-fluorophenyl)pyridine
  • 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile

Uniqueness

®-2-(4-Bromo-3-fluorophenyl)pyrrolidine stands out due to its chiral nature, which can impart unique biological activity and selectivity. Its specific substitution pattern also allows for targeted modifications and applications in various fields.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(2R)-2-(4-bromo-3-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1

InChI Key

YYYARIDAUPMDGY-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=C(C=C2)Br)F

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

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